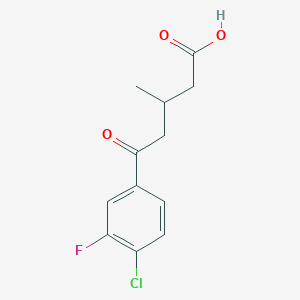

5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid

描述

5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring a 4-chloro-3-fluorophenyl group at the 5-position and a methyl group at the 3-position of the pentanoic acid backbone. Its molecular formula is C₁₂H₁₁ClFO₃, with a theoretical molecular weight of 269.67 g/mol (calculated based on substituent contributions). The chloro and fluoro substituents on the aromatic ring enhance electron-withdrawing effects, which may influence reactivity and binding affinity to biological targets.

属性

IUPAC Name |

5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHWTVLWRUJQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)Cl)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluoroaniline.

Formation of Intermediate: The aniline is subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-chloro-3-fluoroacetophenone.

Chain Extension: The acetophenone is then subjected to a Grignard reaction with methylmagnesium bromide to extend the carbon chain, forming 1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-ol.

Oxidation: The alcohol is oxidized using an oxidizing agent such as Jones reagent (chromic acid in sulfuric acid) to form the corresponding ketone, 1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-one.

Final Step: The ketone undergoes a Claisen condensation with ethyl acetate in the presence of a strong base such as sodium ethoxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

科学研究应用

5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid is an organic compound featuring a chloro and fluoro-substituted phenyl ring attached to a pentanoic acid backbone. It has a CAS number of 845781-50-2 . This compound is investigated for its potential biological activity and interactions with enzymes or receptors, and it is explored for its potential as a pharmaceutical intermediate or active ingredient.

Scientific Research Applications

This compound is used in various scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential biological activity and how it interacts with enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

- Medicine It is explored for its potential use as a pharmaceutical intermediate or as an active ingredient in drugs.

- Industry It is utilized in developing new materials with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate and chromic acid.

- Reduction Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions using nucleophiles such as amines or thiols.

作用机制

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

相似化合物的比较

Structural Analogues and Their Properties

*Calculated based on substituent contributions.

Key Findings from Research

Substituent Effects on Bioactivity: The 4-chloro-3-fluorophenyl group in the target compound is analogous to inhibitors of enzymes like 5-lipoxygenase (e.g., compound 273 in ), where electron-withdrawing groups enhance binding to hydrophobic pockets.

Synthetic Strategies: Similar compounds are synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, THF/HCl-mediated cyclization is used for ketopentanoic acid derivatives. The methyl group at the 3-position may be introduced via alkylation of a β-keto ester intermediate.

Physicochemical Properties: The target compound’s chloro and fluoro substituents increase acidity (pKa ~3.5–4.0) compared to non-halogenated analogues (pKa ~4.5–5.0). Bromothienyl derivatives (e.g., ) exhibit lower solubility in aqueous media due to sulfur and bromine atoms.

生物活性

5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid, with the CAS number 845781-50-2, is an organic compound notable for its unique structure and potential biological activities. This compound features a chloro and fluoro substituted phenyl ring linked to a pentanoic acid backbone, which contributes to its chemical reactivity and interaction with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential applications in various fields.

Structure and Composition

The molecular formula of this compound is C12H12ClFO3, with a molecular weight of 258.67 g/mol. Its structure includes:

- Chloro group : Enhances lipophilicity and receptor binding.

- Fluoro group : Modifies electronic properties, influencing biological interactions.

- Ketone and carboxylic acid groups : Capable of forming hydrogen bonds, critical for molecular recognition.

Synthesis

The synthesis typically involves:

- Starting Material : 4-chloro-3-fluoroaniline.

- Friedel-Crafts Acylation : Using acetyl chloride and a Lewis acid catalyst to form 4-chloro-3-fluoroacetophenone.

- Grignard Reaction : Extending the carbon chain using methylmagnesium bromide to yield the final product.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific structural features allow for:

- Binding Affinity : The presence of halogen substituents can enhance binding to target sites.

- Enzymatic Inhibition : Potentially acts as an inhibitor for specific enzymes involved in metabolic pathways.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

- Antimicrobial Activity : In vitro studies indicate that derivatives of similar compounds exhibit significant inhibitory effects against pathogens like Staphylococcus aureus and E. coli .

- Cell Viability Studies : Investigations into cytotoxic effects on cancer cell lines reveal varying degrees of inhibition depending on concentration, suggesting potential therapeutic applications .

- Inflammation Modulation : Research indicates that compounds with similar structures may influence inflammatory pathways, potentially offering insights into treatments for inflammatory diseases .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Chloro-3-fluorophenylboronic acid | C12H10BClF | Enzyme inhibition |

| 4-Chloro-3-fluorophenylacetic acid | C11H10ClF | Antimicrobial properties |

| 5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxopentanoic acid | C13H15ClO3 | Cytotoxic effects |

Case Study 1: Antimicrobial Efficacy

In a study focusing on antimicrobial properties, this compound showed promising results against E. coli, with an ID50 value indicating significant potency at lower concentrations . The rapid hydrolysis in growth media was noted as a factor influencing efficacy.

Case Study 2: Cancer Cell Line Inhibition

A recent investigation assessed the cytotoxic effects on leukemia L1210 cells, revealing an ID50 value of . This suggests potential applicability in cancer therapeutics, warranting further exploration into dosage optimization and mechanism elucidation .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoic acid, and how can purity be validated?

- Methodology : A common approach involves coupling substituted aromatic precursors (e.g., 4-chloro-3-fluorophenyl intermediates) with methyl-substituted pentanoic acid derivatives via nucleophilic acyl substitution or Friedel-Crafts acylation. Post-synthesis, purity can be confirmed using reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and comparison to authentic standards. Structural validation requires and NMR in deuterated chloroform (CDCl) or DMSO-d, focusing on key signals such as the ketone carbonyl (~175-180 ppm in ) and aromatic protons (~7.0-8.0 ppm in ) .

Q. How can NMR spectroscopy distinguish this compound from structurally similar analogs?

- Methodology : NMR will show distinct splitting patterns for the methyl group adjacent to the ketone (δ ~1.2-1.4 ppm, triplet) and aromatic protons (δ ~7.3-7.6 ppm, multiplet due to chloro-fluoro substitution). NMR can resolve fluorine environments (δ ~-110 to -120 ppm for meta-fluorine). Coupling constants (e.g., ) and 2D techniques (COSY, HSQC) are critical for confirming regiochemistry .

Q. What solvent systems are recommended for solubility and crystallization studies?

- Methodology : The compound's moderate polarity suggests solubility in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (CHCl, CHCl). For crystallization, slow evaporation from ethanol/water mixtures (70:30 v/v) at 4°C is effective. Monitor crystal growth via polarized light microscopy and confirm lattice parameters with single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodology : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Use variable-temperature NMR to assess conformational stability. Cross-validate with X-ray crystallography (SHELXL refinement) and computational methods (DFT-optimized geometries). For example, a mismatch in dihedral angles between NMR-derived models and crystallographic data may indicate polymorphism or solvent inclusion .

Q. What strategies are effective for analyzing polymorphic forms of this compound?

- Methodology : Employ solid-state NMR ( CP/MAS) to detect polymorph-specific chemical shifts (e.g., carbonyl environments). Pair with differential scanning calorimetry (DSC) to identify thermal transitions (T, T) and powder X-ray diffraction (PXRD) for lattice comparison. Reference studies on analogous compounds, such as {4-(4-chloro-3-fluorophenyl)-thiazole acetic acid}, which showed distinct solid-state NMR signals for enantiotropic polymorphs .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to predict nucleophilic attack sites (e.g., ketone vs. carboxylic acid reactivity). For metabolic studies, use docking simulations with cytochrome P450 enzymes (CYP3A4, CYP2D6) to assess oxidation pathways. Validate predictions with LC-MS/MS analysis of in vitro microsomal incubations .

Q. What are the challenges in refining low-resolution X-ray data for this compound?

- Methodology : For twinned or poorly diffracting crystals, apply SHELXL's TWIN/BASF commands to model twinning fractions. Use the OLEX2/ORTEP-3 interface for real-space refinement and electron density map visualization. High-resolution data (>1.0 Å) are preferred, but iterative refinement with restraints (e.g., DFIX for bond lengths) can improve convergence. Cross-check with spectroscopic data to resolve ambiguities in hydrogen bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。